![molecular formula C10H11N3O3S B1452895 5-[2-(フェニルスルホニル)エチル]-1,3,4-オキサジアゾール-2-アミン CAS No. 1105194-80-6](/img/structure/B1452895.png)
5-[2-(フェニルスルホニル)エチル]-1,3,4-オキサジアゾール-2-アミン
説明
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
5-[2-(フェニルスルホニル)エチル]-1,3,4-オキサジアゾール-2-アミン: およびその誘導体は、抗ウイルス剤としての可能性を探求されてきました。 類似の構造モチーフを共有するインドール誘導体は、インフルエンザAウイルスおよびその他のウイルスに対して阻害活性を示しました 。これは、オキサジアゾール化合物を合成して、さまざまなRNAウイルスおよびDNAウイルスに対するその有効性を試験できることを示唆しています。
抗炎症活性
5-[2-(フェニルスルホニル)エチル]-1,3,4-オキサジアゾール-2-アミンに構造的に関連する化合物の抗炎症の可能性は、動物モデルで実証されています。 たとえば、インドールのカルコンは、アルビノラットにおけるカラギーナン誘発浮腫に対して効果的でした 。これは、オキサジアゾール化合物は、関節炎や喘息などの疾患の治療に役立つ可能性のある抗炎症特性も持つ可能性があることを示しています。
生化学分析
Biochemical Properties
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For example, it can upregulate the expression of genes involved in oxidative stress response .
Molecular Mechanism
At the molecular level, 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro cultures. These effects include prolonged activation of stress response pathways and changes in cell viability .
Dosage Effects in Animal Models
The effects of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, it can enhance cellular function and promote survival. At high doses, it can be toxic, leading to adverse effects such as oxidative damage and apoptosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of co-factors, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of 5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localizations are essential for its function in modulating cellular processes .
特性
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c11-10-13-12-9(16-10)6-7-17(14,15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZBWOWWJAQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



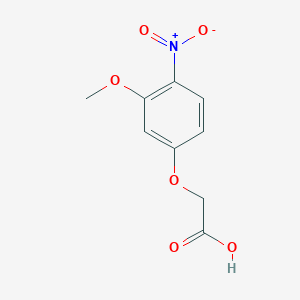

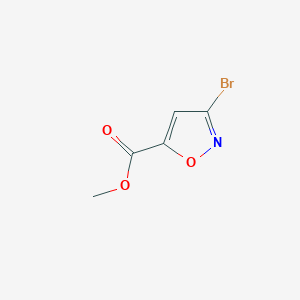
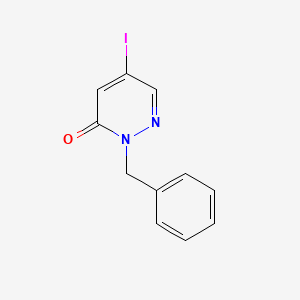
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride](/img/structure/B1452821.png)
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)

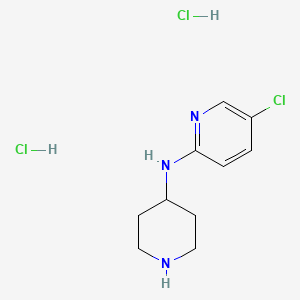
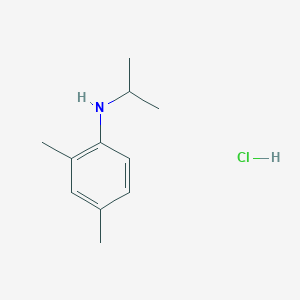
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
